N-2-Chloroethyl ethylenediamine hydrochloride

描述

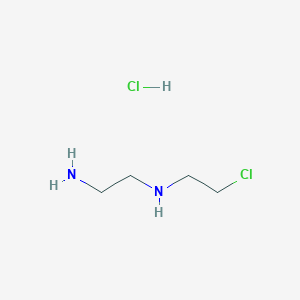

N-2-Chloroethyl ethylenediamine hydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.05748 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its hygroscopic nature and appears as a white to pale beige solid .

准备方法

Synthetic Routes and Reaction Conditions

N-2-Chloroethyl ethylenediamine hydrochloride can be synthesized through the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

化学反应分析

Types of Reactions

N-2-Chloroethyl ethylenediamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions may produce corresponding oxidized products .

科学研究应用

Chemical Synthesis

N-CEED HCl serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its reactive chloroethyl group, which can participate in nucleophilic substitution reactions. This makes it valuable for synthesizing more complex organic molecules.

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of antihistamines and chemotherapeutic agents. |

| Industrial Chemicals | Employed in the production of surfactants, dyes, and other chemical products. |

Biological Applications

N-CEED HCl exhibits significant biological activity, particularly as an alkylating agent. Its mechanism involves forming covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to potential therapeutic effects.

Case Study: Antihistamine Activity

Research has shown that N-CEED HCl can inhibit histamine-induced contractions in various tissues, making it useful for treating allergic reactions. This property highlights its relevance in pharmacological applications.

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the development of chemotherapeutic agents. Its ability to act as an alkylating agent positions it as a candidate for drugs targeting cancer cells by disrupting DNA replication.

| Drug Development | Potential Uses |

|---|---|

| Chemotherapeutics | Investigated for use in drugs that target rapidly dividing cells. |

| Histamine Modulators | Explored for treatment of allergic conditions through receptor interaction studies. |

Safety Data

| Hazard Class | Description |

|---|---|

| Acute Toxicity | May cause severe health effects upon ingestion or skin contact. |

| Environmental Impact | Potentially harmful to aquatic life; requires proper disposal methods. |

作用机制

The mechanism of action of N-2-Chloroethyl ethylenediamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation process can lead to the disruption of normal cellular functions, making it useful in the development of chemotherapeutic agents .

相似化合物的比较

Similar Compounds

- N-2-Chloroethyl ethylenediamine dihydrochloride

- 2-Azanyl-ethyl (2-chloroethyl)azanium dichloride

- N1-(2-Chloroethyl)ethane-1,2-diamine hydrochloride

Uniqueness

N-2-Chloroethyl ethylenediamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous compounds. Its hygroscopic nature and stability under specific conditions further distinguish it from other similar compounds .

生物活性

N-2-Chloroethyl ethylenediamine hydrochloride (N-CEED HCl) is a compound with significant biological activity, primarily recognized for its application in various chemical syntheses and its implications in toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C4H12Cl2N2 and is characterized by an ethylenediamine backbone with a chloroethyl group. Its synthesis typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid . The compound is a white crystalline solid and is known for its reactivity due to the presence of the chloroethyl moiety, which can participate in nucleophilic substitution reactions.

The biological activity of N-CEED HCl is largely attributed to its ability to act as an alkylating agent. Alkylating agents are known for their capacity to form covalent bonds with nucleophilic sites on DNA, leading to various cellular effects, including:

- DNA Damage : N-CEED HCl can cause DNA cross-linking, which inhibits DNA replication and transcription, ultimately leading to cell death.

- Protein Modification : The compound can modify proteins by alkylation, affecting their function and stability.

These actions are particularly relevant in the context of its use as a chemical weapon (mustard gas), where it induces severe blistering and systemic toxicity upon exposure .

Toxicological Profile

N-CEED HCl is classified as a highly toxic compound. Exposure can lead to acute symptoms such as:

- Dermal Effects : Blistering and severe skin irritation.

- Respiratory Issues : Coughing, shortness of breath, and pulmonary edema upon inhalation.

- Neurological Damage : Potential long-term effects on cognitive function following high-dose exposure .

Occupational Exposure Incident

A notable case involved workers exposed to N-CEED HCl during a chemical leak. Symptoms included nausea, vomiting, and severe skin burns. One worker suffered fatal consequences due to extensive skin contact and inhalation . This incident highlights the critical need for safety measures when handling such hazardous materials.

Research Findings on Therapeutic Applications

Despite its toxic nature, research has explored N-CEED HCl's potential in developing therapeutic agents. For instance, derivatives of this compound have been investigated for their ability to target cancer cells through selective alkylation mechanisms. Studies indicate that modified versions of N-CEED HCl could serve as effective chemotherapeutic agents by exploiting their reactivity towards rapidly dividing cells .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of N-CEED HCl compared to other alkylating agents:

| Compound | Mechanism of Action | Primary Biological Effect | Toxicity Level |

|---|---|---|---|

| This compound | Alkylation of DNA and proteins | Cytotoxicity; blistering | High |

| Mustard Gas | Alkylation similar to N-CEED | Severe vesicant effects | Extremely High |

| Cisplatin | DNA cross-linking | Antitumor activity | Moderate |

属性

IUPAC Name |

N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTUDYDANKLSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971301 | |

| Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5590-29-4 | |

| Record name | 5590-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。